![molecular formula C19H22N2O B3045918 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- CAS No. 1161-22-4](/img/structure/B3045918.png)
2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]-
Description
2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- , also known as DPNP , is a chalcone derivative. Chalcones are a class of compounds with strong electron donor-acceptor interactions, where donor and acceptor moieties are separated by a keto-vinyl bridge. DPNP contains a donor-acceptor group and exhibits intramolecular charge transfer (ICT) properties. These properties make it interesting for various applications, including sensing, organic light-emitting diodes, lasers, and fluorescent dyes .
Molecular Structure Analysis
DPNP’s molecular formula is C₁₇H₁₆N₂O₃ , with an average mass of 296.32 Da . The compound consists of a central propenone (2-propen-1-one) core linked to two phenyl rings, each containing a dimethylamino group. The molecular structure plays a crucial role in its photophysical properties and reactivity .
Chemical Reactions Analysis
DPNP’s chemical reactivity depends on its electron donor-acceptor character. It can participate in various reactions, including nucleophilic additions, condensations, and cyclizations. Investigating its reactivity with different nucleophiles and electrophiles provides insights into its synthetic versatility and potential applications .
Physical And Chemical Properties Analysis
- Absorption and Emission Spectra : DPNP exhibits significant red shifts in its emission spectrum compared to the absorption spectrum as solvent polarity increases. This indicates a higher dipole moment in the excited state than in the ground state .
- Fluorescence Quenching : DPNP interacts with colloidal silver nanoparticles (AgNPs), leading to fluorescence quenching. Dynamic quenching and energy transfer play a major role in this process .
properties
IUPAC Name |
(E)-1,3-bis[4-(dimethylamino)phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20(2)17-10-5-15(6-11-17)7-14-19(22)16-8-12-18(13-9-16)21(3)4/h5-14H,1-4H3/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMNMPLJIWVXER-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- | |
CAS RN |
1161-22-4 | |
Record name | 2-Propen-1-one, 1,3-bis(4-(dimethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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